1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine
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Overview
Description
1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Azides or thiols substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various biological targets, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((2-Chloro-4-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine: Similar structure but with a different substitution pattern on the phenyl ring.
1-((2-Bromo-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine: Bromine atom instead of chlorine.
1-((2-Chloro-5-(ethylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine: Ethylsulfonyl group instead of methylsulfonyl.
Uniqueness
1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloro and methylsulfonyl groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-25(21,22)15-7-8-16(18)17(13-15)26(23,24)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRGYYQJMQIQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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